Choline chloride

Overview

Description

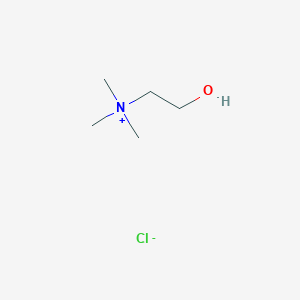

Choline chloride (C₅H₁₄ClNO) is a quaternary ammonium salt and an essential nutrient that functions as a precursor for cell membrane lipids, neurotransmitters, and methylated compounds. It plays a critical role in the biosynthesis of methionine via the s-adenosyl methionine (SAM) pathway, supporting metabolic processes in humans and animals . Industrially, this compound is widely used in animal feed additives, vitamin premixes, and as a hydrogen bond acceptor (HBA) in deep eutectic solvents (DES) due to its low toxicity, biodegradability, and cost-effectiveness .

Scientific Research Applications

Pharmaceutical Applications

Choline chloride is increasingly recognized for its role in pharmaceutical formulations, particularly as a component in deep eutectic solvents (DES). These solvents are characterized by their ability to dissolve a wide variety of compounds and are considered environmentally friendly alternatives to traditional organic solvents.

Key Highlights:

- Synthesis of Pharmaceutical Compounds: ChCl-based DES have been utilized in the synthesis of complex pharmaceutical scaffolds. For instance, they serve as solvents or catalysts in reactions that yield bioactive compounds. Studies show that these eutectic mixtures can enhance reaction efficiency while reducing the need for multiple purification steps .

- Neuroprotective Effects: this compound is known to support cognitive function and has been studied for its potential benefits in treating neurodegenerative diseases such as Alzheimer's. Research indicates that choline supplementation can enhance memory and cognitive performance by increasing the release of neurotransmitters like acetylcholine .

Nutritional Supplementation

This compound plays a crucial role in human nutrition, particularly as a dietary supplement. It is essential for maintaining liver health and supporting metabolic functions.

Applications:

- Liver Health: this compound aids in fat metabolism and helps prevent fatty liver disease by facilitating the transport of fats out of the liver .

- Cognitive Function: As part of dietary supplements, it contributes to brain health by promoting the synthesis of phospholipids necessary for cell membrane integrity and neurotransmitter function .

Animal Feed Industry

This compound is predominantly used as an additive in animal feed, especially for poultry and livestock.

Benefits:

- Growth Promotion: It enhances feed efficiency and growth rates in chickens and other livestock. Studies have shown that supplementation with this compound can lead to improved weight gain and feed conversion ratios .

- Egg Production: In poultry, it is essential for the production of phospholipids, which are critical for egg yolk formation, thus improving egg quality .

Chemical Industry Applications

This compound's properties make it suitable for various industrial applications, particularly in the formulation of DES.

Key Uses:

- Solvent Properties: As a component of DES, this compound facilitates organic synthesis by acting as a solvent or catalyst. Its low toxicity and biodegradability make it an attractive option for green chemistry initiatives .

- Clay Control Additive: In hydraulic fracturing processes, this compound is used as a clay control additive, helping to stabilize drilling fluids .

Data Table: Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceuticals | Solvent/Catalyst in drug synthesis | Enhanced reaction efficiency, reduced purification needs |

| Nutritional Supplements | Liver health, cognitive function | Prevents fatty liver disease, supports memory |

| Animal Feed | Growth promoter in poultry and livestock | Improved weight gain, egg quality |

| Chemical Industry | Component in DES, clay control additive | Eco-friendly solvent alternative |

Case Studies

- Pharmaceutical Synthesis : A study demonstrated that using ChCl-based DES significantly improved the yield of thiazolidin-4-one derivatives known for their anticancer properties through a one-pot reaction process .

- Animal Nutrition : Research indicated that poultry receiving diets supplemented with this compound exhibited a marked increase in egg production and improved overall health metrics compared to control groups lacking this nutrient .

- Cognitive Enhancement : Clinical trials have shown that supplementation with this compound leads to measurable improvements in cognitive function among older adults at risk for dementia, suggesting its potential role in neuroprotection .

Mechanism of Action

Choline chloride exerts its effects primarily through its role as a precursor to acetylcholine, a critical neurotransmitter involved in muscle control, memory, and other functions. Choline is phosphorylated by choline kinase to form phosphorylcholine, which is then incorporated into phosphatidylcholine. This compound is essential for maintaining cell membrane integrity and signaling pathways .

Comparison with Similar Compounds

Choline Chloride vs. Urea in DES

This compound:urea (1:2 molar ratio) is a benchmark DES with applications in green chemistry and extraction processes. Key findings:

- Structural Properties : Neutron diffraction studies reveal that hydrogen bonding between this compound and urea weakens at elevated temperatures (338 K), lengthening choline-OH⋯Cl⁻ interactions compared to room temperature (303 K) .

- Phase Behavior : The this compound:urea system deviates from ideal eutectic behavior due to strong intermolecular attractions. Urea also decomposes near its melting point, complicating phase mapping .

- Freezing Points : A 2:1 urea:this compound mixture exhibits a freezing point of 12°C, significantly lower than pure urea (133°C), enabling liquid-phase applications at moderate temperatures .

Table 1: this compound:Urea vs. This compound:Oxalic Acid DES

This compound vs. Oxalic Acid in DES

This compound:oxalic acid DES (1:1) demonstrates distinct physicochemical properties:

- Hydrogen Bonding : Oxalic acid forms stronger hydrogen bonds with this compound than urea, leading to higher thermal stability and efficiency in lignin removal from biomass .

- Cellulose Enrichment : Ternary DES (this compound:oxalic acid:glycerol) achieves 65% cellulose content in treated biomass, outperforming urea-based DES .

This compound vs. Betaine in DES

Betaine, a zwitterionic compound, is proposed as an alternative HBA to this compound due to regulatory concerns (e.g., EU bans on this compound in cosmetics ):

- Extraction Efficiency: Betaine-based DES yields 20–30% higher phenolic compounds from spent coffee grounds than this compound DES, attributed to stronger solute-solvent interactions .

- Synthesis Challenges: Betaine DES requires water as a ternary component for stability, unlike this compound DES, which forms readily with diverse hydrogen bond donors (HBDs) .

This compound vs. Other HBDs in DES

This compound pairs with polyols, organic acids, and sugars to tailor DES properties:

- Diols/Polyols : Ethylene glycol and glycerol reduce viscosity and enhance metal extraction (e.g., manganese and copper complexes) .

- Organic Acids: Citric acid and lactic acid DES achieve high phenolic compound yields (e.g., oleuropein: 3.32 mg/g in olive leaf extracts) but may increase toxicity (e.g., this compound:levulinic acid is toxic to E. coli and S. aureus) .

- Sugars : Maltose-based DES exhibits lower hygroscopicity, improving vitamin premix stability .

Table 2: Vitamin Stability in Premixes With/Without this compound

| Vitamin | Retention Without this compound (6 Months) | Retention With this compound (6 Months) |

|---|---|---|

| VA | 95% | 90% |

| VB₁ | 99% | 73% |

| VK₃ | 99% | 68% |

This compound vs. Metal Salts in Feed Additives

This compound’s hygroscopic nature accelerates vitamin degradation in premixes, unlike inert carriers like copper sulfate or zinc oxide:

Biological Activity

Choline chloride (ChCl) is a quaternary ammonium salt that plays a significant role in various biological processes. Its biological activity extends to antimicrobial, antioxidant, anticancer, and neuroprotective properties. This article delves into the multifaceted biological activities of this compound, supported by recent research findings, case studies, and data tables.

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties, particularly when used in deep eutectic solvents (DES). Recent studies have shown that this compound-based DES can effectively inhibit a range of bacterial pathogens, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study by Grozdanova et al. highlighted the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound-based DES against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Escherichia coli | 100 | 200 |

| Staphylococcus aureus | 50 | 100 |

| Pseudomonas aeruginosa | 75 | 150 |

| Salmonella enterica | 200 | 400 |

The study concluded that this compound-based DES demonstrated effective bactericidal effects with limited cytotoxicity towards human cells, indicating its potential as a chemotherapeutic agent against bacterial infections .

2. Antioxidant Properties

This compound has been recognized for its antioxidant capabilities. It plays a crucial role in mitigating oxidative stress, which is linked to various chronic diseases.

Research Findings

A systematic review indicated that this compound supplementation could enhance the antioxidant defense system in vivo, reducing markers of oxidative stress in animal models. The mechanisms involved include the modulation of enzymatic activities related to oxidative stress .

3. Anticancer Activity

This compound has shown promise in cancer research due to its ability to influence cell signaling pathways associated with tumor growth.

Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins. A study reported that treatment with this compound resulted in significant reductions in tumor size in xenograft models .

4. Neuroprotective Effects

Choline is an essential nutrient for brain health, contributing to neurotransmitter synthesis and neuronal membrane integrity.

Clinical Observations

In clinical settings, intravenous administration of this compound has been associated with improved neurological outcomes in patients receiving parenteral nutrition. A study involving patients over 24 weeks showed no adverse neurological effects, suggesting a protective role for choline supplementation .

5. Safety and Toxicity

While this compound is generally considered safe, certain dosages may pose risks, particularly with intravenous administration. Monitoring blood levels is crucial to prevent toxicity.

Toxicity Data

The risk of toxicity increases with high doses or prolonged use without monitoring. Clinical studies recommend adhering to established guidelines for safe dosages during supplementation .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying choline chloride in research samples, and how do their accuracies compare?

- Methodological Answer : The Reinecke Salt Gravimetric Method and Ion Chromatography (IC) are widely used for this compound quantification. IC leverages ionic interactions to measure choline cations and detect impurities like trimethylamine (TMA), ensuring specificity . The Volhardt method (chloride titration) is less reliable, as it overestimates this compound in the presence of common salts (e.g., NaCl) . For high-precision studies, IC is preferred due to its selectivity, while gravimetric methods may suffice for bulk analysis.

Q. How should this compound supplementation be experimentally designed in animal studies to assess metabolic impacts?

- Methodological Answer : Use a randomized block design with graded supplementation levels. For example, in bovine studies, this compound was administered at 0.145–0.435% of dietary dry matter (DM), with treatment groups (T0–T3) and triplicate replicates to ensure statistical robustness . Include controls for basal choline intake and monitor outcomes like liver function markers or lipid profiles. Standardize feeding schedules and environmental conditions to minimize confounding variables.

Advanced Research Questions

Q. How do this compound-based deep eutectic solvents (DES) enhance solubility in organic synthesis, and what methodologies validate their interactions?

- Methodological Answer : this compound DES (e.g., with malonic acid or polyols) reduce intermolecular hydrogen bonding in solutes, enhancing solubility. Molecular dynamics (MD) simulations and Fourier-transform infrared (FTIR) spectroscopy are key for validating interactions. MD tracks hydrogen bond donor (HBD) dynamics, while FTIR identifies shifts in O–H or N–H stretching frequencies, correlating with solvent-solute interactions . Experimental validation includes measuring thermodynamic properties (e.g., viscosity, conductivity) against simulated data .

Q. What computational approaches are employed to study hydrogen bonding dynamics in this compound DES, and how do they correlate with experimental data?

- Methodological Answer : Density functional theory (DFT) and MD simulations model hydrogen bonding networks. For example, DFT calculations on this compound–magnesium chloride hexahydrate DES reveal chloride ion coordination with Mg²⁺, altering solvent polarity . MD simulations of maline (this compound/malonic acid) show anomalous hydrogen bonding, validated by FTIR peak broadening at ~3,300 cm⁻¹ . Cross-validate computational results with experimental transport properties (e.g., diffusion coefficients) for accuracy.

Q. How can researchers resolve contradictions in studies comparing natural choline sources (e.g., BioCholine®) and synthetic this compound?

- Methodological Answer : Conduct dose-equivalent trials with strict controls. For instance, BioCholine® (plant-based) showed 1 kg equivalent to 4.8 kg of this compound 60% in poultry, but outcomes depend on baseline choline levels . Use factorial designs to isolate methyl donor effects from choline-specific roles (e.g., phosphatidylcholine synthesis). Measure biomarkers like hepatic fat content and egg production in layered studies to clarify functional differences .

Q. What experimental protocols are recommended for studying this compound’s role in mitigating heavy metal stress in plants?

- Methodological Answer : Apply foliar this compound (10 mM) pre- or post-cadmium (Cd) exposure in a controlled hydroponic system. For Solanum lycopersicum, pre-treatment reduced Cd uptake by 30% via enhanced antioxidant enzyme activity (e.g., catalase, superoxide dismutase) . Use inductively coupled plasma mass spectrometry (ICP-MS) for Cd quantification and RNA sequencing to identify choline-induced stress-response pathways.

Q. Data Contradiction Analysis

Q. Why do studies report conflicting efficacy between this compound and betaine as methyl donors in animal feed?

- Methodological Answer : Betaine provides 3 methyl groups but cannot replace choline’s structural role in cell membranes. Trials must ensure baseline choline meets essential needs (e.g., 1,300 mg/kg in poultry diets) before comparing methyl donor efficiency . For example, breast meat yield improved 5% with this compound vs. 2% with betaine, highlighting its superior role in lipid metabolism . Use isotopic tracing (¹³C-methyl groups) to quantify methionine synthesis contributions.

Q. Methodological Best Practices

Q. How should researchers address discrepancies in this compound quantification across analytical techniques?

- Methodological Answer : Cross-validate methods using certified reference materials (CRMs). For IC, calibrate with this compound standards (0.1–100 ppm) and spike recovery tests (target: 95–105%). Compare results with gravimetric methods, accounting for interference from salts . Report limits of detection (LOD) and quantification (LOQ) for transparency.

Properties

IUPAC Name |

2-hydroxyethyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMZJAMFUVOLNK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14NO.Cl, C5H14ClNO | |

| Record name | CHOLINE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHOLINE CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0853 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62-49-7 (Parent) | |

| Record name | Choline chloride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4020325 | |

| Record name | 2-Hydroxy-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Choline chloride appears as white crystals. Practically neutral aqueous solution. (NTP, 1992), Dry Powder; Liquid, WHITE HYGROSCOPIC CRYSTALS., Colourless or white crystals, also in the form of white crystalline solid | |

| Record name | CHOLINE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | CHOLINE CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0853 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Choline chloride | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1981/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very soluble (NTP, 1992), Very sol in water and alcohol, Solubility in water: miscible, Soluble in water, Soluble (in ethanol) | |

| Record name | CHOLINE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHOLINE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/984 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHOLINE CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0853 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Choline chloride | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1981/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

WHITE CRYSTALS, Deliquescent crystals | |

CAS No. |

67-48-1 | |

| Record name | CHOLINE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Choline chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Choline chloride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHOLINE CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CHOLINE CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxy-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Choline chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45I14D8O27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHOLINE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/984 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHOLINE CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0853 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

577 to 581 °F (Decomposes) (NTP, 1992), 305 °C (decomposes), 305 °C | |

| Record name | CHOLINE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHOLINE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/984 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHOLINE CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0853 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.